4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-10(2)7-9-6(3-4-8)5-11-7/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBVDNCHIWTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124458-20-4 | |
| Record name | 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoethylamine hydrobromide with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and thiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety in 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine contributes to its antimicrobial properties. Compounds containing the thiazole structure have been reported to exhibit notable activity against various pathogens:
- Mechanism of Action : The compound's structure allows for interaction with microbial enzymes, disrupting their function and leading to cell death.
- Case Studies : Research has demonstrated that derivatives of thiazole exhibit higher antibacterial activity compared to standard antibiotics. For instance, derivatives with halogen substitutions have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
This compound has been investigated for its anticancer properties:
- Tubulin Inhibition : Similar compounds have been synthesized as tubulin inhibitors, which disrupt microtubule dynamics essential for cancer cell proliferation. For example, certain derivatives showed moderate antiproliferative activity in human cancer cell lines by inhibiting tubulin polymerization .
- Case Studies : A study identified specific derivatives that induced cell cycle arrest at the G2/M phase, highlighting their potential as chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective capabilities of thiazole derivatives are gaining attention:
- Antioxidant Activity : Compounds based on the thiazole structure have shown significant antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases .
- Case Studies : In vitro studies indicated that certain derivatives could reduce inflammation markers and protect against neurotoxic damage in cell models .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
- Modification Strategies : Alterations in substituents on the thiazole ring can enhance biological activity or reduce toxicity. For instance, variations in the amino group or the introduction of different aromatic rings can lead to compounds with improved potency against specific targets .
Summary of Biological Activities
| Activity Type | Mechanism/Target | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of microbial enzymes | Higher activity than standard antibiotics |
| Anticancer | Tubulin inhibition | Induces G2/M phase arrest in cancer cells |
| Neuroprotective | Antioxidant effects | Reduces oxidative stress and inflammation |
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., methoxyphenyl, bromophenyl) enhance interactions with hydrophobic binding pockets, as seen in tubulin inhibitors like compound 10s . In contrast, aliphatic substituents (e.g., aminoethyl) improve aqueous solubility and may target polar regions of enzymes or receptors .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the thiazole ring, affecting redox stability, while electron-donating groups (e.g., dimethylamino) enhance nucleophilicity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Dimethylamino groups resist oxidative deamination better than primary amines, suggesting longer half-life than compounds with unmodified aminoethyl chains .
- Synthetic Accessibility : The target compound can be synthesized via cyclization (e.g., Hantzsch thiazole synthesis) followed by nucleophilic substitution, similar to methods in and .
Biological Activity
4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a thiazole derivative with significant potential in medicinal chemistry. Its unique structural features, including an aminoethyl side chain and dimethyl groups on the thiazole ring, suggest various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₁₃N₃S
- Molecular Weight : 171.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:
- Inhibit certain enzymes by binding to their active sites.
- Modulate signal transduction pathways by interacting with cellular receptors.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Preliminary studies suggest its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Mycobacterium tuberculosis | Potential activity noted |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its potency against several cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The mechanism involves inducing apoptosis and autophagy in cancer cells.
| Cancer Type | Cell Line | Effect | Reference |
|---|---|---|---|
| Melanoma | A375 | Significant reduction in tumor growth in vivo | |
| Pancreatic Cancer | PANC-1 | Induction of cell death | |
| Chronic Myeloid Leukemia | K562 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. SAR studies highlight that modifications to the aminoethyl group can significantly alter the compound's biological efficacy. For instance, compounds with similar thiazole cores but different substituents exhibited varying levels of antimicrobial and anticancer activities .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of E. coli and S. aureus. Results indicated a notable zone of inhibition compared to control antibiotics, suggesting its potential as a therapeutic agent .
- Anticancer Properties : In a series of experiments involving cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate. The induction of apoptosis was confirmed through flow cytometry analyses .
Q & A
Q. What are the common synthetic routes for preparing 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine?
A standard approach involves condensation reactions between substituted thiazol-2-amine precursors and electrophilic reagents. For example, reacting 2-amino-thiazole derivatives with acyl chlorides or aldehydes in polar solvents (e.g., ethanol or pyridine) under reflux conditions, followed by purification via column chromatography or recrystallization. Thiourea-mediated cyclization is another method for thiazole ring formation . Key steps include monitoring reaction progress by TLC and verifying purity via NMR and mass spectrometry .
Q. How is X-ray crystallography employed to determine the molecular structure of thiazol-2-amine derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Software suites like SHELX and WinGX are used for structure refinement . For instance, centrosymmetric dimers formed via N–H⋯N hydrogen bonds in similar compounds have been characterized, confirming planar thiazole rings and non-classical interactions (e.g., C–H⋯O/F) that stabilize crystal packing .
Q. What spectroscopic techniques are critical for characterizing the purity and structure of thiazol-2-amine compounds?
- 1H/13C NMR : Identifies substituent environments (e.g., dimethylamino groups at δ ~2.8–3.2 ppm for N–CH3 protons) and confirms amine/thiazole protonation states .
- IR spectroscopy : Detects functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S vibrations at ~1200 cm⁻¹) .
- Mass spectrometry (FAB/ESI) : Validates molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .
Q. What role does the 1,3-thiazole ring play in the biological activity of such compounds?
The thiazole core enhances bioactivity by enabling π-π stacking with biological targets and modulating electron distribution. Derivatives have shown antimicrobial and anticancer properties, likely due to interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or CDK4/6 . Substituents like the aminoethyl group may improve solubility and target binding .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are used to calculate molecular orbitals, electrostatic potentials, and tautomeric equilibria. For example, studies on similar thiazoles reveal electron-deficient regions at the thiazole nitrogen, influencing reactivity and hydrogen-bonding patterns . Basis sets like 6-31G(d,p) optimize geometry, while solvent effects are modeled using PCM (Polarizable Continuum Model) .
Q. What strategies are used to analyze dynamic tautomerism in thiazol-2-amine derivatives?
Quantum chemical calculations (e.g., at the MP2/cc-pVTZ level) identify low-energy tautomers and transition states. For N-(pyridin-2-yl)thiazol-2-amine, six tautomers exist within ~4 kcal/mol energy differences, with proton shifts between thiazole and pyridine nitrogens. NMR experiments (e.g., variable-temperature studies) and X-ray charge density analysis further validate tautomeric populations .
Q. How can researchers resolve contradictions in experimental data when synthesizing novel thiazol-2-amine derivatives?
Discrepancies in yields or spectral data may arise from competing reaction pathways (e.g., byproducts from incomplete cyclization). Strategies include:
- Replication : Repeating syntheses under controlled conditions (e.g., inert atmosphere).
- Advanced characterization : Using HPLC-MS to detect impurities or SCXRD to confirm unexpected regioisomers .
- Computational validation : Comparing experimental IR/NMR with DFT-simulated spectra .
Q. What are the considerations for designing molecular docking studies to evaluate the interaction of thiazol-2-amine derivatives with biological targets?
- Protein preparation : Optimize protonation states (e.g., using PROPKA) and remove crystallographic water molecules.
- Ligand parameterization : Assign partial charges via AM1-BCC or DFT.
- Docking protocols : Use software like AutoDock Vina with flexible side chains in active sites.
- Validation : Compare docking poses with co-crystallized ligands (e.g., CDK4/6 inhibitors in PDB 8J6) . QSAR models incorporating electronic descriptors (e.g., HOMO/LUMO energies) further predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
